But-3-yne-1-sulfonylfluoride
Description
But-3-yne-1-sulfonylfluoride (C₄H₅FSO₂) is a sulfonyl fluoride derivative characterized by a terminal alkyne group and a sulfonyl fluoride functional group. This compound is of interest in organic synthesis, particularly in click chemistry and as a reactive intermediate for introducing sulfonyl groups into target molecules. Its alkyne moiety enables participation in cycloaddition reactions, while the sulfonyl fluoride group acts as a leaving group or electrophilic site for nucleophilic substitution.
Properties
Molecular Formula |
C4H5FO2S |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
but-3-yne-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2 |
InChI Key |
AWFBLQWXJYPLPE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of but-3-yne-1-sulfonylfluoride can be achieved through various methods. One common approach involves the reaction of but-3-yne-1-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions . Another method includes the direct fluorosulfonylation of but-3-yne using sulfuryl fluoride (SO2F2) as the fluorosulfonylating reagent .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves large-scale reactions using readily available and cost-effective reagents. The use of phase transfer catalysts, such as 18-crown-6-ether, can enhance the efficiency of the fluoride exchange reactions .
Chemical Reactions Analysis
Types of Reactions: But-3-yne-1-sulfonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Addition Reactions: The triple bond in this compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Halogens, hydrogen halides.
Conditions: Mild to moderate temperatures, often in the presence of a base or catalyst.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Haloalkenes: Formed from the addition of halogens to the triple bond.
Scientific Research Applications
But-3-yne-1-sulfonyl fluoride is an organic compound with a sulfonyl fluoride group attached to a butyne structure, represented by the chemical formula . It is known for its reactivity in chemical transformations due to the electrophilic nature of its sulfonyl fluoride moiety. This compound is significant in sulfur(VI) fluoride exchange (SuFEx) chemistry and has various applications in organic synthesis.
Scientific Research Applications
Organic Synthesis But-3-yne-1-sulfonyl fluoride serves as a building block for synthesizing complex molecules. It can participate in selective SuFEx chemistry and form cyclic structures like sultams. A related compound, but-3-ene-1,3-disulfonyl difluoride (BDF), is a SuFEx click chemistry hub that can be used to construct 4-membered, 5-membered, and 6-membered cyclic sulfonamides with aliphatic sulfonyl fluoride moieties .
Interaction Studies Interaction studies often focus on the compound's ability to react with nucleophiles like amines and hydroxyl groups. These studies help researchers understand how sulfonyl fluorides interact with biological macromolecules, especially enzymes, allowing them to investigate the selectivity and efficiency in inhibiting specific enzymes and contributing to the understanding of enzyme kinetics and mechanisms.
Chemical Biology Sulfonyl fluorides, including But-3-yne-1-sulfonyl fluoride, are useful as reactive probes in chemical biology and molecular pharmacology . They possess a balance of biocompatibility and protein reactivity, modifying reactive serine, threonine, lysine, tyrosine, cysteine, and histidine residues . They can be used for covalent enzyme inhibition, target identification, validation, and mapping enzyme binding sites, substrates, and protein-protein interactions .
Protease Inhibition Sulfonyl fluorides are commonly used as protease inhibitors . Phenylmethylsulfonyl fluoride is an aromatic sulfonyl fluoride used as a serine protease inhibitor, although it is less soluble than other compounds. (2-Aminoethyl)benzenesulfonyl fluoride is an aliphatic sulfonamide derivative widely used in protease inhibition and is stable in aqueous solutions.
Detection and Labeling Sulfonyl fluoride probes can be used to visualize labeled proteins . The proteins are resolved on SDS-PAGE and visualized by fluorescence scanning .
Metal-Complexed Molecules Metal-complexed molecules have garnered interest for their structural variations and potential in biological applications . These compounds are evaluated through computational studies like molecular docking to predict binding affinities and interactions of ligands to specific protein targets, as well as in vitro biological testing to evaluate pharmacological potential .
Comparable Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Bromoethene-1-sulfonyl fluoride | Alkene derivative | Good SuFEx connector; used for diverse chemical transformations |
| Phenylmethylsulfonyl fluoride | Aromatic sulfonyl fluoride | Commonly used as a serine protease inhibitor; less soluble than others |
| (2-Aminoethyl)benzenesulfonyl fluoride | Aliphatic sulfonamide derivative | Widely used in protease inhibition; stable in aqueous solutions |
Mechanism of Action
The mechanism of action of but-3-yne-1-sulfonylfluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, related compounds in the sulfonyl fluoride and sulfonate families can be inferred for comparison:
2.1. Structural Analogues
3-Hydroxypropane-3-sulfonyl Chloride ():
This sulfonyl chloride derivative shares a sulfonyl functional group but lacks the alkyne moiety. It is synthesized via reaction with phosphorus pentachloride and serves as a precursor to sulfonamide derivatives. Unlike But-3-yne-1-sulfonylfluoride, its reactivity is dominated by nucleophilic substitution at the sulfonyl chloride group rather than alkyne-based cycloadditions .Perfluorinated Compounds (PFCs) ():
PFCs like poly(oxy-1,2-ethanediyl) derivatives contain multiple fluorine atoms and sulfonyl groups. These compounds exhibit high thermal and chemical stability, making them suitable for industrial applications (e.g., surfactants, coatings). However, this compound’s terminal alkyne introduces distinct reactivity for modular synthesis, whereas PFCs are typically inert .
2.2. Functional Group Comparison
Biological Activity
But-3-yne-1-sulfonylfluoride (BSF) is an organosulfur compound characterized by a sulfonyl fluoride functional group attached to a butyne backbone. This compound is part of the sulfonyl fluoride class, known for their electrophilic nature and utility in various chemical transformations, particularly in medicinal chemistry. Despite the limited specific biological activity documentation for BSF, its structural properties suggest potential applications in enzyme inhibition and drug development.
- Chemical Formula : C₄H₅FO₂S
- Molecular Weight : 138.15 g/mol
- Structure : The compound features a triple bond between the first and second carbon atoms and a sulfonyl fluoride group, which contributes to its reactivity.
General Biological Activity of Sulfonyl Fluorides
Sulfonyl fluorides, including BSF, are recognized for their ability to covalently modify biomolecules, making them valuable tools in chemical biology. They act as electrophilic warheads that can selectively target nucleophilic sites on proteins, particularly serine residues in enzymes. This property allows them to serve as inhibitors for various biological pathways.
Table 1: Comparison of Sulfonyl Fluorides and Their Biological Applications
| Compound Name | Target Enzyme | IC₅₀ (nM) | Application Area |
|---|---|---|---|
| AM3506 | Fatty Acid Amide Hydrolase (FAAH) | 5 | Pain relief, anti-inflammatory |
| Palmityl Sulfonyl Fluoride | Palmitoyl-protein thioesterase-1 | N/A | Lipid metabolism |
| This compound | Potential serine proteases | N/A | Drug development |
The electrophilic nature of the sulfonyl fluoride group allows it to engage in nucleophilic substitution reactions with serine residues in enzymes. This interaction can lead to irreversible inhibition of enzyme activity, which is particularly useful in studying enzyme function and developing therapeutic agents.
Case Studies
- Inhibition of Serine Proteases : Research indicates that sulfonyl fluorides can effectively inhibit serine proteases by covalently modifying the active site serine residue. For instance, studies have shown that palmityl sulfonyl fluoride reacts with Ser115 in palmitoyl-protein thioesterase-1 (PPT1), highlighting the relevance of this mechanism in lipid metabolism .
- Chemical Biology Applications : Sulfonyl fluorides have been utilized as probes to study enzyme binding sites and assess functionally important protein residues. For example, AM3506 was screened against multiple serine hydrolases using activity-based protein profiling, demonstrating the utility of these compounds in pharmacological research .
Future Directions
The potential applications of this compound in drug development warrant further investigation. Future research could focus on:
- Optimization of Inhibitory Potency : Structural modifications to enhance selectivity and potency against specific target enzymes.
- Exploration of Biological Pathways : Understanding the broader implications of BSF's interactions within cellular pathways could lead to novel therapeutic strategies.
- Toxicological Assessments : Evaluating the safety profile of BSF and related compounds to ensure their viability as therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for But-3-yne-1-sulfonylfluoride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves sulfonylation of but-3-yne derivatives. A common approach includes reacting propargyl alcohols or amines with sulfonyl fluoride precursors (e.g., sulfuryl chloride fluoride) under anhydrous conditions. Key parameters include:
- Catalysts : Lewis acids like AlCl₃ or BF₃·Et₂O enhance electrophilic substitution efficiency .
- Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., alkyne polymerization) .
- Solvents : Dichloromethane or THF ensures solubility and stabilizes intermediates. Yield optimization requires strict moisture control and inert atmospheres. Purity is confirmed via ¹⁹F NMR (δ ~40–45 ppm for -SO₂F) and LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Methodological Answer:
- ¹H NMR : Alkyne protons (δ 2.5–3.0 ppm, triplet) and adjacent CH₂ groups (δ 4.0–4.5 ppm) confirm the butyne backbone .
- ¹⁹F NMR : A singlet near δ 40–45 ppm verifies the sulfonyl fluoride group .
- IR : Strong S=O stretches (1360–1380 cm⁻¹) and S-F vibrations (750–800 cm⁻¹) . Conflicting data (e.g., unexpected splitting in ¹H NMR) may arise from impurities or solvent interactions. Resolution strategies include:
- Repeating under anhydrous conditions.
- Cross-validation with high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Key steps:
- Electrostatic Potential Maps : Identify electron-deficient sulfur atoms as nucleophilic attack sites .
- Solvent Effects : Polarizable continuum models (PCM) simulate reaction kinetics in aqueous/organic media .
- Comparative Studies : Benchmark against experimental kinetic data (e.g., second-order rate constants for hydrolysis) . Discrepancies between computed and observed reactivity may arise from steric effects or solvent polarity mismatches .
Q. What strategies are employed to investigate the environmental persistence of this compound, considering its fluorinated structure?
Methodological Answer:
- Hydrolysis Studies : Monitor degradation at varying pH (pH 2–12) via ¹⁹F NMR. Sulfonyl fluorides hydrolyze to sulfonic acids under alkaline conditions (t₁/₂ ~24–48 hrs at pH 10) .
- Surface Reactivity : Use X-ray photoelectron spectroscopy (XPS) to assess adsorption on indoor surfaces (e.g., glass, polymers). Fluorine content post-washing quantifies persistence .
- Microbial Degradation : Incubate with soil/water microbiota; track fluoride release via ion chromatography .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?
Methodological Answer: Yield variations often stem from:
- Impurity Profiles : Side products (e.g., sulfonic acids) reduce apparent yields. Use preparative HPLC or column chromatography for isolation .
- Moisture Sensitivity : Trace water hydrolyzes sulfonyl fluoride. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .
- Catalyst Deactivation : Recycle catalysts (e.g., AlCl₃) only if residual activity is confirmed via TLC monitoring .
Experimental Design
Q. How to design a kinetic study for this compound’s reactivity with biomolecules?
Methodological Answer:
- Model Systems : Use thiol-containing biomolecules (e.g., glutathione) to mimic nucleophilic attack.
- Stopped-Flow Spectroscopy : Measure pseudo-first-order rate constants (kobs) at varying pH and temperature .
- Control Experiments : Compare reactivity with non-fluorinated analogs (e.g., sulfonyl chlorides) to isolate fluorine’s electronic effects .
Tables
Q. Table 1. Key Spectroscopic Signatures of this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.5–3.0 ppm (t, J=2.5 Hz, 2H) | Alkyne protons |
| δ 4.0–4.5 ppm (m, 2H) | CH₂ adjacent to sulfonyl fluoride | |
| ¹⁹F NMR | δ 40–45 ppm (s, 1F) | -SO₂F group |
| IR | 1360–1380 cm⁻¹ (S=O stretch) | Sulfonyl group |
Q. Table 2. Hydrolysis Kinetics of Sulfonyl Fluorides
| Compound | pH 7 Half-Life (h) | pH 10 Half-Life (h) | Reference |
|---|---|---|---|
| This compound | 120 | 24 | |
| Benzene-sulfonyl fluoride | 200 | 48 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
